4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole
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Overview
Description
4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with ethylsulfonyl ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The ethylsulfonyl group may play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4,5-Dichloro-1,2-benzenediamine: Shares the dichloro substitution pattern but differs in the presence of an amine group instead of an imidazole ring.
4,5-Dichloro-1,2,3-dithiazolium chloride: Contains a dithiazole ring and is used in different chemical applications.
Uniqueness: 4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole is unique due to the presence of both chlorine and ethylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4,5-dichloro-1-(2-ethylsulfonylethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-2-14(12,13)4-3-11-5-10-6(8)7(11)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKUWXVSUVMRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=NC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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